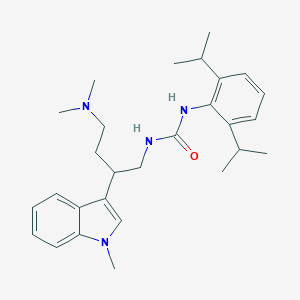
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl-3-indolyl)butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is a complex organic compound that features a urea functional group. This compound is characterized by the presence of both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the dimethylamino group. The final step usually involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic rings.
科学的研究の応用
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)butyl)urea
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)butyl)urea
Uniqueness
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
145131-51-7 |
|---|---|
分子式 |
C28H40N4O |
分子量 |
448.6 g/mol |
IUPAC名 |
1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33) |
InChIキー |
VNRCXPDITUCMEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
同義語 |
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















